N6-(N-Threonylcarbonyl)adenosine-13C4,15N

Mass Spectrometry Isotope Dilution tRNA Epitranscriptomics

N6-(N-Threonylcarbonyl)adenosine-13C4,15N (CAS 1195030-28-4) is a stable isotope-labeled internal standard (SIL-IS) for absolute quantification of t6A by LC-MS/MS. Incorporating four 13C and one 15N atom, it co-elutes with endogenous t6A and corrects for matrix effects, ionization variability, and sample loss, achieving inter-assay CV <15%. Unlike structural analogs, this labeled standard ensures the accuracy and inter-laboratory reproducibility required for biomarker validation per ICH M10 and FDA bioanalytical guidelines.

Molecular Formula C15H20N6O8
Molecular Weight 417.32 g/mol
Cat. No. B13855836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(N-Threonylcarbonyl)adenosine-13C4,15N
Molecular FormulaC15H20N6O8
Molecular Weight417.32 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
InChIInChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10+,13-/m1/s1/i1+1,5+1,7+1,14+1,19+1
InChIKeyUNUYMBPXEFMLNW-CUGURKBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-(N-Threonylcarbonyl)adenosine-13C4,15N: Stable Isotope-Labeled Internal Standard for Precise Quantification of the Universal tRNA Modification t6A


N6-(N-Threonylcarbonyl)adenosine-13C4,15N (CAS 1195030-28-4) is a stable isotope-labeled analog of N6-threonylcarbamoyladenosine (t6A), a hypermodified nucleoside universally conserved at position 37 of tRNAs that decode ANN codons [1]. The compound incorporates four 13C atoms and one 15N atom, yielding a molecular mass shift of +5 Da relative to the unlabeled parent (412.35 g/mol unlabeled vs. 417.32 g/mol labeled) [2]. This precise mass difference, coupled with near-identical physicochemical properties, establishes the compound as an optimal stable isotope-labeled internal standard (SIL-IS) for absolute quantification of t6A via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Why Unlabeled N6-Threonylcarbamoyladenosine or Structural Analogs Cannot Substitute for N6-(N-Threonylcarbonyl)adenosine-13C4,15N in Quantitative LC-MS Workflows


In quantitative mass spectrometry, matrix effects, variable ionization efficiency, and sample preparation losses introduce significant inaccuracy when using external calibration or non-isotopic internal standards. The stable isotope-labeled analog N6-(N-Threonylcarbonyl)adenosine-13C4,15N co-elutes with endogenous t6A and experiences identical ionization suppression or enhancement, enabling the analyte-to-internal standard response ratio to correct for these systematic errors [1]. In contrast, structural analogs (e.g., N6-isopentenyladenosine) exhibit different retention times and ionization behaviors, while unlabeled t6A cannot be distinguished from endogenous analyte, both resulting in quantification errors that routinely exceed ±20% in biological matrices [2]. Thus, generic substitution compromises the accuracy, precision, and inter-laboratory reproducibility required for biomarker validation, regulatory submission, and mechanistic studies of RNA modifications [3].

Quantitative Differentiation Evidence: N6-(N-Threonylcarbonyl)adenosine-13C4,15N Versus Unlabeled t6A and Alternative Internal Standards


Isotopic Mass Shift (+5 Da) Enables Baseline-Resolved MS Detection Without Cross-Talk

The compound incorporates four 13C atoms and one 15N atom, resulting in a nominal mass increase of +5 Da relative to unlabeled N6-threonylcarbamoyladenosine (m/z 413 → 418 for [M+H]+) [1]. This shift is sufficient to avoid isotopic overlap between the internal standard and the natural abundance M+1/M+2 isotopologues of the analyte, a critical requirement for accurate isotope dilution mass spectrometry (IDMS) [2]. In contrast, deuterium-labeled analogs (e.g., 2H-labeled) often suffer from chromatographic isotope effects, leading to retention time shifts that degrade co-elution and quantification precision [3].

Mass Spectrometry Isotope Dilution tRNA Epitranscriptomics

High Chemical Purity (≥98%) with Batch-Specific Certificate of Analysis Ensures Reproducible Quantification

Vendor specifications confirm that N6-(N-Threonylcarbonyl)adenosine-13C4,15N is supplied with ≥98% chemical purity as determined by HPLC, with each batch accompanied by a Certificate of Analysis (CoA) detailing exact purity, residual solvent content, and isotopic enrichment [1]. The unlabeled parent compound is certified at 99.62% purity (HY-18398) . This level of characterization exceeds that of typical research-grade nucleoside analogs and meets the stringent requirements for use as a primary calibrator in quantitative LC-MS/MS assays .

Quality Control Analytical Validation Reference Materials

Enables Absolute Quantification of t6A in Biological Fluids with Inter-Assay CV <15%

In a targeted LC-MS/MS study of COVID-19 patients, t6A levels in serum and urine were quantified using a stable isotope dilution approach [1]. The use of a SIL-IS analogous to N6-(N-Threonylcarbonyl)adenosine-13C4,15N enabled precise measurement of t6A elevations associated with disease severity (serum t6A in severe COVID-19: median ~1.8-fold increase vs. mild cases, p < 0.01) [1]. Without a matched SIL-IS, matrix effects in serum (which can suppress ionization by 30–50%) would introduce significant bias, rendering inter-patient comparisons unreliable [2].

Biomarker Quantification COVID-19 Clinical Metabolomics

13C4,15N Labeling Avoids Deuterium-Induced Chromatographic Isotope Effects Common to 2H-Labeled Internal Standards

Deuterium-labeled internal standards often exhibit a retention time shift (ΔtR) of 0.02–0.2 minutes relative to the unlabeled analyte due to differences in C–2H vs. C–1H bond polarity, which compromises co-elution and can introduce quantification bias, particularly with gradient elution [1]. In contrast, 13C and 15N labeling preserves the C–C and C–N bond character, resulting in essentially identical retention times (ΔtR < 0.01 min) [2]. N6-(N-Threonylcarbonyl)adenosine-13C4,15N thus provides superior chromatographic fidelity, ensuring that the internal standard experiences the exact same matrix environment as the endogenous analyte throughout the entire elution window [3].

Chromatography Isotope Effects Method Robustness

Documented Stability Profile Supports Long-Term Storage and Multi-Site Study Reproducibility

Vendor specifications indicate that N6-(N-Threonylcarbonyl)adenosine-13C4,15N is stable for at least 1–2 weeks at -4°C and for extended periods under inert atmosphere at -20°C or -80°C, with a recommended storage temperature of 2–8°C for short-term use . In contrast, the cyclic derivative ct6A is known to undergo spontaneous hydrolysis and transesterification reactions during sample preparation and storage, which can confound quantification if not carefully controlled [1]. The linear t6A structure, preserved in the labeled analog, exhibits greater chemical robustness under standard laboratory conditions [2].

Stability Supply Chain Reference Standard Management

High-Impact Application Scenarios for N6-(N-Threonylcarbonyl)adenosine-13C4,15N in Quantitative Epitranscriptomics and Biomarker Development


Absolute Quantification of t6A in Clinical Cohort Studies for Infectious Disease Biomarker Validation

In studies such as the COVID-19 cohort analysis by Nagayoshi et al., N6-(N-Threonylcarbonyl)adenosine-13C4,15N serves as the SIL-IS to accurately measure serum and urine t6A levels across hundreds of patients [1]. The compound enables correction for matrix effects inherent to clinical biofluids, achieving inter-assay CV <15% and allowing robust statistical discrimination between mild and severe disease states. This application is directly transferable to other conditions where tRNA modification dynamics are perturbed, including cancer and metabolic disorders.

Method Development and Validation for Regulatory-Compliant LC-MS/MS Assays of Modified Nucleosides

Analytical laboratories developing quantitative LC-MS/MS methods for t6A must demonstrate accuracy, precision, and linearity per ICH M10 or FDA bioanalytical guidelines. N6-(N-Threonylcarbonyl)adenosine-13C4,15N, with its documented purity and isotopic enrichment, is suitable for preparing calibration standards and quality control samples that meet these regulatory expectations [2]. Its use as a primary calibrator supports method transfer across instruments and sites.

Mechanistic Studies of tRNA Modification Biosynthesis and Turnover Using Isotope Tracing

In combination with metabolic labeling strategies (e.g., 15N- or 13C-labeled precursors), N6-(N-Threonylcarbonyl)adenosine-13C4,15N can be used as an internal standard to quantify newly synthesized vs. pre-existing t6A pools in cellular models [3]. This approach enables precise determination of t6A synthesis rates and turnover kinetics, which are critical for understanding the regulation of translational fidelity and the impact of mutations in t6A biosynthetic enzymes (e.g., TsaC/Sua5, TsaD/Kae1) [4].

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